molecular formula C24H26N4O5 B2859104 N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866013-73-2

N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No. B2859104
M. Wt: 450.495
InChI Key: MAQHLUPCHDIULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide” is a chemical compound with the molecular formula C24H26N4O5 . It has an exact mass of 450.190319948 u .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H26N4O5 . The structure includes a quinazolinone ring, which is a heterocyclic compound containing a benzene ring fused to a pyrimidine ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and basicity of quinazoline derivatives, demonstrating methods for creating compounds related to N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. For example, Zielinski and Kudelko (2000) synthesized a new group of quinazoline compounds, highlighting the chemical reactivity and potential for further modification of these molecules (Zieliński & Kudelko, 2000).

Potential Biological Activities

Several studies have focused on the biological activities of quinazoline derivatives, which could inform the applications of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. For instance, research on quinazolinone Schiff base derivatives has shown promising apoptotic activity against cancer cells, suggesting potential therapeutic applications for related compounds (Zahedifard et al., 2015).

Drug Development and Synthesis Approaches

The compound's structure is relevant to the synthesis of pharmacologically active molecules. Seyedi, Sadeghian, and Arghiani (2008) reported an efficient synthesis route for phosphodiesterase (PDE3) enzyme inhibitors, highlighting the versatility of quinazolinone derivatives in drug development (Seyedi, Sadeghian, & Arghiani, 2008).

Chemical Modifications and Functionalization

The structural complexity of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide allows for diverse chemical modifications. Studies have detailed methods for creating various derivatives, offering insights into the compound's potential for further functionalization and application in different scientific and pharmaceutical contexts (Shi, Dou, & Zhou, 2008).

properties

IUPAC Name

N-cyclopentyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c29-22(25-18-8-1-2-9-18)13-6-14-26-23(30)20-11-3-4-12-21(20)27(24(26)31)16-17-7-5-10-19(15-17)28(32)33/h3-5,7,10-12,15,18H,1-2,6,8-9,13-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQHLUPCHDIULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.